molecular formula C13H18N4O5 B11029339 Methyl {2-[(2-methoxyethyl)amino]-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetate

Methyl {2-[(2-methoxyethyl)amino]-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetate

Cat. No.: B11029339
M. Wt: 310.31 g/mol
InChI Key: QWKLVEWJHRTJLH-UHFFFAOYSA-N
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Description

Methyl 2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetate is a complex organic compound with the molecular formula C6H13NO3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetate typically involves the reaction of 2-methoxyethan-1-amine with methyl 2-bromoacetate in the presence of triethylamine (Et3N) as a base. The reaction is carried out in tetrahydrofuran (THF) at room temperature for approximately 19 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4

    Reduction: LiAlH4, NaBH4

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Methyl 2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action for methyl 2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo multiple types of chemical reactions and its potential therapeutic properties make it a valuable compound for scientific research .

Properties

Molecular Formula

C13H18N4O5

Molecular Weight

310.31 g/mol

IUPAC Name

methyl 2-[2-(2-methoxyethylamino)-4,7-dioxo-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidin-6-yl]acetate

InChI

InChI=1S/C13H18N4O5/c1-21-4-3-14-13-16-10-8(12(20)17-13)5-7(11(19)15-10)6-9(18)22-2/h7H,3-6H2,1-2H3,(H3,14,15,16,17,19,20)

InChI Key

QWKLVEWJHRTJLH-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=NC2=C(CC(C(=O)N2)CC(=O)OC)C(=O)N1

Origin of Product

United States

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